

basic properties of Methyl-L-NIO hydrochloride

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Compound of Interest

Compound Name: Methyl-L-NIO hydrochloride

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An In-depth Technical Guide to Methyl-L-NIO Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl-L-NIO hydrochloride, with the chemical name N5-(1-iminopropyl)-L-ornithine monohydrochloride, is a notable small molecule inhibitor primarily investigated for its effects on nitric oxide (NO) signaling pathways. It functions as a competitive inhibitor of Nitric Oxide Synthase (NOS) and has also been identified as a potential inhibitor of dimethylarginine dimethylaminohydrolase (DDAH).[1][2][3] This dual-action mechanism suggests its potential as a tool for modulating NO-dependent physiological and pathophysiological processes. This document provides a comprehensive overview of its fundamental properties, mechanism of action, quantitative data, and relevant experimental methodologies.

Core Physicochemical Properties

Methyl-L-NIO hydrochloride is a crystalline solid at room temperature.[3] Its identification and core properties are summarized below.



| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 150403-96-6 | [4][5] |
| Molecular Formula | C8H17N3O2•HCl | [4][5] |
| Molecular Weight | 223.70 g/mol | [4][5] |
| IUPAC Name | (2S)-2-Amino-5-(1- aminopropylideneamino)penta noic acid hydrochloride | [3] |
| Synonyms | N5-(1-iminopropyl)-L-ornithine, monohydrochloride | [3][4] |
| Appearance | Crystalline Solid | [3] |
| Purity | ≥98% | [3] |
| Storage | Desiccate at -20°C | [6] |

Mechanism of Action

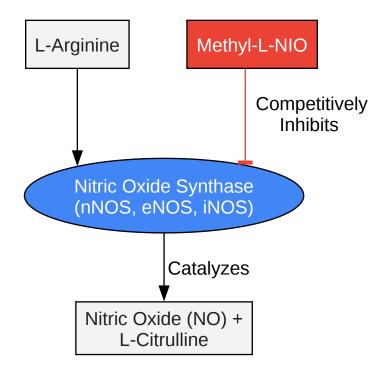
Methyl-L-NIO hydrochloride exerts its biological effects primarily through the inhibition of two key enzymes involved in nitric oxide regulation: Nitric Oxide Synthase (NOS) and Dimethylarginine Dimethylaminohydrolase (DDAH).

Direct Inhibition of Nitric Oxide Synthase (NOS)

The principal mechanism of Methyl-L-NIO is the competitive inhibition of all three isoforms of Nitric Oxide Synthase (nNOS, eNOS, and iNOS).[1] NOS enzymes catalyze the five-electron oxidation of L-arginine to produce nitric oxide (NO) and L-citrulline.[3][7] By competing with the endogenous substrate L-arginine, Methyl-L-NIO effectively blocks this conversion, thereby reducing NO production.[3]

While it is a more potent inhibitor of the neuronal (nNOS) and inducible (iNOS) isoforms compared to the endothelial (eNOS) isoform, it does not display significant biological selectivity for nNOS over eNOS when evaluated on a K_i/K_m basis.[1] It does, however, show a modest selectivity for iNOS over the constitutive isoforms (nNOS and eNOS).[1]





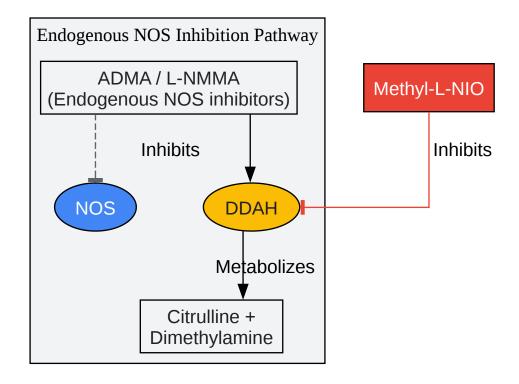
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Figure 1: Competitive inhibition of Nitric Oxide Synthase by Methyl-L-NIO.

Inhibition of Dimethylarginine Dimethylaminohydrolase (DDAH)

Methyl-L-NIO is also a potential selective inhibitor of human DDAH (hDDAH), with a reported IC $_{50}$ of 70 μ M.[2] DDAH is responsible for the metabolic clearance of endogenous NOS inhibitors, primarily asymmetric dimethylarginine (ADMA) and N-monomethyl-L-arginine (L-NMMA).[7] By inhibiting DDAH, Methyl-L-NIO can lead to an accumulation of these endogenous inhibitors, which in turn would further suppress NOS activity. This indirect mechanism complements its direct competitive inhibition of NOS.





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Figure 2: Indirect NOS modulation via DDAH inhibition by Methyl-L-NIO.

Quantitative Biological Data

The inhibitory activity of **Methyl-L-NIO hydrochloride** has been quantified against both its primary and secondary targets.

| Target Enzyme | Parameter | Value | Concentration | Reference |
|---------------|--------------|-------|---------------|-----------|
| hDDAH | IC50 | 70 μΜ | N/A | [2] |
| nNOS | % Inhibition | 77% | 100 μΜ | [2] |
| % Inhibition | 100% | 1 mM | [2] | |
| eNOS | % Inhibition | 20% | 100 μΜ | [2] |
| % Inhibition | 85% | 1 mM | [2] | |
| iNOS | % Inhibition | 72% | 100 μΜ | [2] |



Note: For context, the related but distinct compound L-NIO is a non-selective NOS inhibitor with K_i values of 1.7 μ M (nNOS), 3.9 μ M (eNOS), and 3.9 μ M (iNOS).[8][9][10]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below is a representative protocol for assessing the inhibitory activity of compounds against NOS.

In Vitro Nitric Oxide Synthase (NOS) Inhibition Assay

This protocol is a standard method for determining NOS activity by measuring the conversion of radiolabeled L-arginine to L-citrulline. It is adapted from established procedures for other NOS inhibitors like L-NAME.[11]

Objective: To quantify the inhibitory effect of **Methyl-L-NIO hydrochloride** on NOS isoform activity.

Materials:

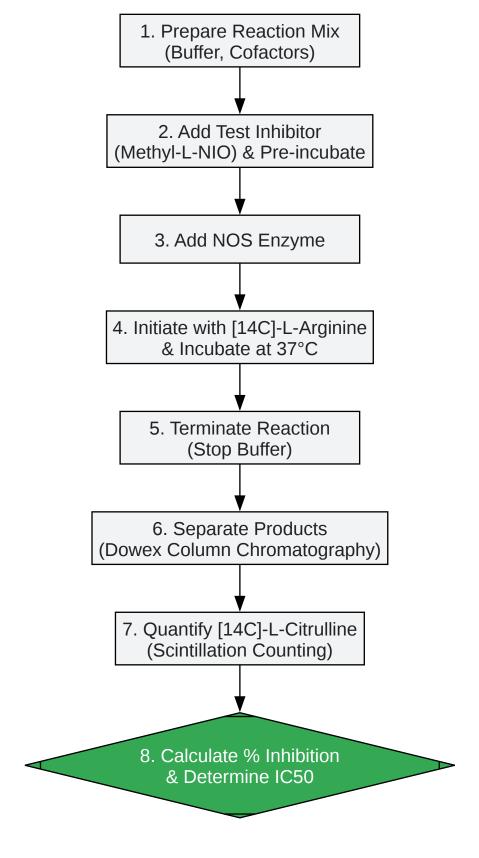
- Purified nNOS, eNOS, or iNOS enzyme
- [14C]-L-arginine
- NADPH
- Calmodulin (for nNOS and eNOS)
- Tetrahydrobiopterin (BH₄)
- HEPES buffer (pH 7.0-7.4)
- Methyl-L-NIO hydrochloride (test inhibitor)
- L-NAME or L-NIO (positive control inhibitor)
- Dowex 50W-X8 resin (Na+ form)
- Scintillation fluid and counter



Procedure:

- Reaction Mixture Preparation: Prepare a reaction mixture containing HEPES buffer, NADPH, BH₄, and, for constitutive isoforms, CaCl₂ and calmodulin.
- Inhibitor Pre-incubation: Aliquot the reaction mixture into microcentrifuge tubes. Add varying
 concentrations of Methyl-L-NIO hydrochloride to the tubes. Include a vehicle control (no
 inhibitor) and a positive control. Pre-incubate for 10-15 minutes at 37°C to allow the inhibitor
 to bind to the enzyme.
- Enzyme Addition: Add the purified NOS enzyme to each tube and briefly continue the incubation.
- Reaction Initiation: Initiate the enzymatic reaction by adding [14C]-L-arginine to each tube. Incubate the reaction for a defined period (e.g., 15-30 minutes) at 37°C.
- Reaction Termination: Stop the reaction by adding a stop buffer containing EDTA and a high concentration of non-radiolabeled L-arginine.
- Separation of L-Citrulline: Apply the reaction mixture to a column containing Dowex 50W-X8 resin. The positively charged [14C]-L-arginine will bind to the resin, while the neutral [14C]-L-citrulline will flow through.
- Quantification: Collect the eluate containing [14C]-L-citrulline, add scintillation fluid, and measure the radioactivity using a scintillation counter.
- Data Analysis: Calculate the percentage of inhibition for each concentration of Methyl-L-NIO compared to the vehicle control. Plot the percent inhibition against the inhibitor concentration to determine the IC₅₀ value.





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Figure 3: Experimental workflow for an in vitro NOS inhibition assay.



In Vivo & Clinical Data

As of current literature, there are no published reports on in vivo animal studies or clinical trials involving **Methyl-L-NIO hydrochloride**.[1] Its characterization has been confined to in vitro systems.

Safety and Handling

Stability and Storage:

- The compound should be stored desiccated at -20°C for long-term stability.[6]
- For solution-based storage, follow specific guidelines from the supplier, but generally, storage at -80°C is recommended for prepared stocks.[12]

Handling Precautions:

- Use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
- Handle in a well-ventilated area or under a fume hood to avoid inhalation of dust.
- Wash hands thoroughly after handling.[13]
- This product is intended for research use only and is not for human or veterinary use. [4][9]

Hazardous Decomposition:

Under fire conditions, hazardous decomposition products can include oxides of carbon (CO, CO₂) and nitrogen (NOx), as well as hydrogen chloride (HCl) gas.[13]

Conclusion

Methyl-L-NIO hydrochloride is a valuable research tool for investigating the nitric oxide signaling pathway. Its dual inhibitory action on both NOS and DDAH provides a multi-faceted approach to reducing NO synthesis. The available quantitative data demonstrates its potency, particularly against nNOS and iNOS at higher concentrations. While the lack of in vivo data currently limits its translational potential, its well-defined in vitro profile makes it a useful



compound for cellular and biochemical studies aimed at elucidating the roles of NO and DDAH in various biological contexts. Future research should focus on its in vivo efficacy, selectivity, and pharmacokinetic profile to better assess its therapeutic potential.

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